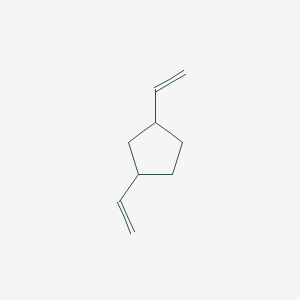
Tris(2-methoxyphenyl)arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-methoxyphenyl)arsane is an organoarsenic compound characterized by the presence of three 2-methoxyphenyl groups attached to an arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-methoxyphenyl)arsane typically involves the reaction of arsenic trichloride with 2-methoxyphenyl magnesium bromide in an ether solvent. The reaction proceeds as follows:
AsCl3+3C6H4(OCH3)MgBr→As(C6H4(OCH3))3+3MgBrCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming arsenic oxides.
Substitution: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Arsenic oxides and methoxy-substituted phenols.
Substitution: Various substituted phenylarsanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Tris(2-methoxyphenyl)arsane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although its toxicity limits its use.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which Tris(2-methoxyphenyl)arsane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with metal ions, influencing various biochemical pathways. Its methoxy groups enhance its solubility and reactivity, facilitating its interactions with biological molecules.
Comparación Con Compuestos Similares
- Tris(2-methoxyphenyl)phosphine
- Tris(2-methoxyphenyl)amine
- Tris(2-methoxyphenyl)bismuthine
Comparison: Tris(2-methoxyphenyl)arsane is unique due to the presence of arsenic, which imparts distinct chemical properties compared to its phosphorus, nitrogen, and bismuth analogs. These differences influence their reactivity, toxicity, and potential applications. For example, Tris(2-methoxyphenyl)phosphine is commonly used as a ligand in catalysis, while Tris(2-methoxyphenyl)amine is known for its electron-donating properties in organic electronics.
Propiedades
Número CAS |
21920-60-5 |
|---|---|
Fórmula molecular |
C21H21AsO3 |
Peso molecular |
396.3 g/mol |
Nombre IUPAC |
tris(2-methoxyphenyl)arsane |
InChI |
InChI=1S/C21H21AsO3/c1-23-19-13-7-4-10-16(19)22(17-11-5-8-14-20(17)24-2)18-12-6-9-15-21(18)25-3/h4-15H,1-3H3 |
Clave InChI |
LTTZQULBEJOFPJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1[As](C2=CC=CC=C2OC)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


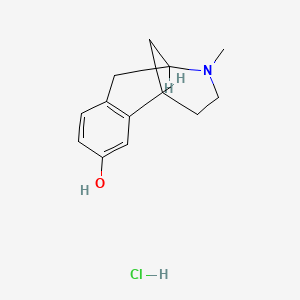
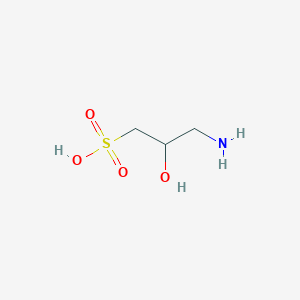
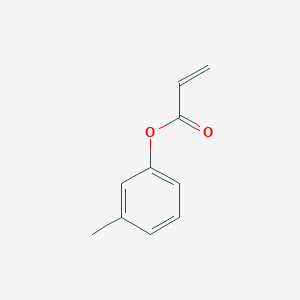
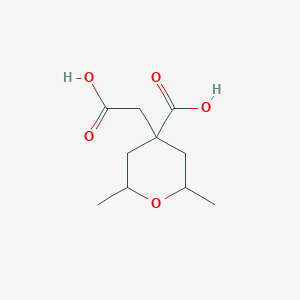
![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)

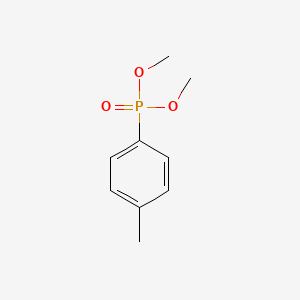

![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)
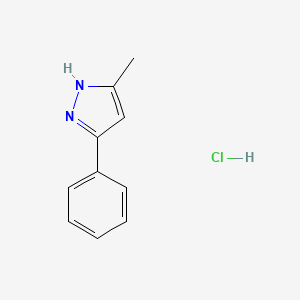
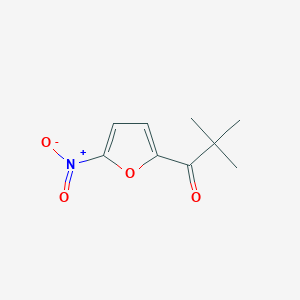
![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)

